N-(4-Aminobutyl)benzamide

Description

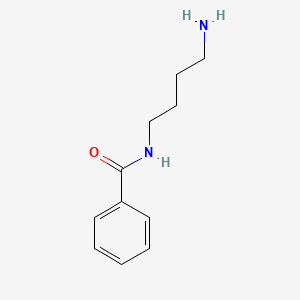

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminobutyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-8-4-5-9-13-11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQHGBUSMBFWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205465 | |

| Record name | Benzamide, N-(4-aminobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5692-23-9 | |

| Record name | N-(4-Aminobutyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5692-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(4-aminobutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005692239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(4-aminobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for N 4 Aminobutyl Benzamide and Its Derivatives

Established Synthetic Pathways for the N-(4-Aminobutyl)benzamide Core

The fundamental structure of this compound can be assembled through several reliable synthetic routes. These methods primarily focus on the formation of the central amide bond, which connects the benzoyl moiety to the 4-aminobutyl chain.

Mono-acylation Approaches (e.g., using Phenyl Esters)

A key challenge in the synthesis of this compound is achieving selective mono-acylation of the symmetrical diamine, 1,4-diaminobutane (B46682) (putrescine). researchgate.netresearchgate.net The use of phenyl esters as acylating agents in the presence of water has been shown to favor mono-acylation over the common side reaction of di-acylation. researchgate.netresearchgate.net This method can be performed at ambient to moderate temperatures and is applicable to both linear and cyclic polyamines. researchgate.net While effective, this process can sometimes require extended reaction times and chromatographic purification to isolate the desired mono-acylated product in moderate yields. researchgate.net

Amidation Reactions

Amidation reactions represent a cornerstone in the synthesis of this compound. These reactions typically involve the coupling of a benzoic acid derivative with an amine. researchgate.net To facilitate this transformation, the carboxylic acid is often "activated" by converting it into a more reactive species, such as an acid chloride, anhydride, or by using various coupling reagents. researchgate.net

A common strategy involves the reaction of benzoyl chloride with a protected form of 1,4-diaminobutane, followed by deprotection to yield the final product. For instance, this compound can be synthesized from putrescine through benzoylation. Another approach involves the reaction of benzoic acids with aniline (B41778) derivatives in the presence of a base like sodium hydroxide (B78521) or triethylamine. The use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-Dimethylaminopyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt) has also been reported for the synthesis of amide derivatives, particularly with electron-deficient amines. nih.gov

Synthesis of this compound Derivatives and Analogues

The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives and analogues. These modifications are typically aimed at exploring structure-activity relationships (SAR) for various biological targets. nih.govnih.gov

Introduction of Varied Substituents at the Benzamide (B126) Core

The benzamide core of the molecule is a common site for introducing structural diversity. This can be achieved by starting with substituted benzoic acids. For example, various substituents on the phenyl ring can be introduced before the amidation step. nih.govresearchgate.net A general method involves converting a substituted benzoic acid to its corresponding acyl chloride using thionyl chloride, which is then reacted with an appropriate amine. researchgate.net For instance, 5-bromo-2,3-dimethoxybenzoic acid has been used to synthesize derivatives of this compound. mdpi.com The introduction of groups like methoxy (B1213986) or bromo substituents on the benzamide ring has been explored to modulate the compound's properties. nih.govmdpi.com

Modification of the 4-Aminobutyl Chain

Alterations to the 4-aminobutyl chain provide another avenue for creating analogues. This can involve changing the length of the alkyl chain, introducing substituents, or incorporating the amine into a ring system. For example, a series of analogues has been synthesized where the terminal amine is part of a 5-, 6-, or 7-membered ring fused to an aromatic ring. nih.gov The synthesis of these analogues often involves the alkylation of a cyclic amine with a 4-bromobutyl derivative, such as N-(4-bromobutyl)phthalimide, followed by deprotection. nih.gov In some cases, the aminobutyl chain itself is constructed stepwise. For example, alkylation of an amine with 4-bromobutyronitrile, followed by reduction of the nitrile to a primary amine, is a viable strategy. nih.gov

Protecting Group Strategies in Synthesis (e.g., Boc, tBu)

Protecting groups are indispensable tools in the synthesis of this compound and its derivatives, particularly when dealing with multiple reactive functional groups. organic-chemistry.orgspringernature.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal using acidic conditions. organic-chemistry.orgresearchgate.net

In the synthesis of this compound derivatives, the Boc group is often used to temporarily block one of the amino groups of 1,4-diaminobutane to ensure selective mono-acylation. acs.org Similarly, the tert-butyl (tBu) group can be used to protect carboxylic acid functionalities that may be present in more complex derivatives. acs.orgiris-biotech.de The use of orthogonal protecting groups, which can be removed under different conditions, is a key strategy. organic-chemistry.org For example, the Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile, can be used in conjunction with the acid-labile Boc and tBu groups to allow for selective deprotection and further functionalization at different sites within the molecule. organic-chemistry.orgresearchgate.net

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of this compound, a derivative of putrescine, typically involves the benzoylation of the diamine. Advanced synthetic strategies are moving beyond traditional methods to improve efficiency, selectivity, and environmental sustainability.

One advanced approach involves the selective mono-acylation of diamines like putrescine. A significant challenge in synthesizing this compound is preventing the formation of the diacylated byproduct. Research has demonstrated that using carbon dioxide as a temporary protecting group for one of the amino groups in a diamine can lead to highly selective mono-acylation, offering a greener and more efficient route. rsc.org

Catalytic hydrogenation represents another advanced technique applied in the synthesis pathways of related benzamides. For instance, the reduction of a nitro group to an amine can be achieved with high purity and yield using catalysts like Raney nickel under controlled temperature and pressure. google.com This method is often preferred over stoichiometric reductants due to easier product isolation and reduced waste.

In line with the principles of green chemistry, efforts are being made to replace hazardous solvents and reagents. wjpmr.com For example, solvents like dichloromethane (B109758) (DCM), commonly used for acylation reactions, can be substituted with greener alternatives such as cyclopentyl methyl ether (CPME). Furthermore, microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, increased yields, and reduced energy consumption compared to conventional heating methods. univpancasila.ac.id Design of Experiments (DoE) can be methodologically employed to optimize reaction conditions, such as temperature, solvent polarity, and catalyst loading, to maximize yields and minimize waste.

Analytical Characterization Methodologies in Synthesis Research

The confirmation of the structure and purity of newly synthesized this compound and its derivatives is paramount. This is accomplished through a combination of spectroscopic and analytical techniques.

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, specific proton (¹H) and carbon (¹³C) NMR signals are expected. Two-dimensional NMR experiments like COSY and HSQC can be used for definitive peak assignments.

Table 1: Predicted and Experimental NMR Data for this compound and a Derivative

| Analysis | Nucleus | Predicted Chemical Shift (δ) for this compound | Experimental Data for 3,4,5-tris((S)-3,7-dimethyloctyloxy)-N-(4-aminobutyl)benzamide rsc.org |

|---|---|---|---|

| NMR | ¹H NMR | Aromatic protons: δ 7.2–8.1 ppm; Amine protons: δ 2.5–3.5 ppm | δ 7.36 (1H, br), 7.04 (2H, s), 4.53 (2H, br), 3.94 (6H, m), 3.33 (2H, br), 2.73 (2H, br), 1.77 (3H, m), 1.67−1.41 (13H, br), 1.31−1.04 (18H, m), 0.86 (9H, d, J=4.7 Hz), 0.81 (18H, d, J=6.6 Hz) |

| ¹³C NMR | Carbonyl (C=O): δ 165–170 ppm | δ 167.5, 153.0, 140.8, 129.3, 105.6, 77.4, 71.7, 67.4, 40.6, 39.7, 39.3, 39.2, 37.5, 37.4, 37.3, 36.4, 29.7, 29.6, 28.4, 28.2, 28.0, 27.7, 26.8, 24.7, 24.7, 22.7, 22.6, 19.7, 19.5, 19.4 |

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation. In this compound, the key functional groups are the amide and the primary amine.

Table 2: Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | C=O stretch | ~1680 |

| Amine/Amide | N-H bend | ~1600 |

| Amine/Amide | N-H stretch | ~3300 |

For a related derivative, 3,4,5-tris((S)-3,7-dimethyloctyloxy)-N-(4-aminobutyl)benzamide, specific peaks were observed at 3320, 2953, 2926, 2869, 1634, 1579, and 1545 cm⁻¹, which correspond to these functional groups. rsc.org

Mass Spectrometry (MS) Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For benzamide derivatives, a common fragmentation involves the loss of the amine group to form a stable benzoyl cation. researchgate.net

Table 3: Mass Spectrometry Data for this compound

| Analysis | Parameter | Value |

|---|---|---|

| Mass Spec | Chemical Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol | |

| Exact Mass | 192.13 Da | |

| Primary m/z peak | 192.13 (100% relative abundance) | |

| Common Fragment Ions | Benzoyl cation (C₆H₅CO⁺): m/z 105; Phenyl moiety (C₆H₅⁺): m/z 77 researchgate.net |

Microelemental Analysis

Microelemental analysis, or elemental analysis, is a quantitative technique used to determine the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) within a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound, ensuring its purity. psu.eduresearchgate.net Instruments such as automated elemental analyzers are used for these precise measurements. psu.eduanalytik-jena.com

Table 4: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 68.72 |

| Hydrogen | H | 8.39 |

| Nitrogen | N | 14.57 |

| Oxygen | O | 8.32 |

Structure Activity Relationship Sar Investigations of N 4 Aminobutyl Benzamide Analogues

Fundamental Principles of SAR in Benzamide (B126) Compound Design

Structure-Activity Relationship (SAR) studies are foundational to the design of novel therapeutic agents, providing a systematic approach to optimizing the biological activity of a lead compound through chemical modifications. The core principle of SAR lies in the iterative process of altering a molecule's structure and assessing the impact of these changes on its interaction with a biological target. This process allows medicinal chemists to identify the key structural features, or pharmacophores, that are essential for eliciting a desired biological response.

In the context of benzamide compound design, SAR investigations typically focus on three main components: the benzene (B151609) ring, the amide linkage, and the substituent attached to the amide nitrogen. By systematically modifying each of these components, researchers can map the chemical space around the lead compound to identify analogues with improved potency, selectivity, and pharmacokinetic properties. Common modifications include the introduction of various substituents onto the benzene ring, alteration of the length and flexibility of the linker attached to the amide, and derivatization of terminal functional groups. The knowledge gained from these studies is crucial for the rational design of more effective and safer drugs.

Impact of Benzamide Core Modifications on Biological Activity

The benzamide core is a critical determinant of the biological activity of N-(4-Aminobutyl)benzamide analogues. Modifications to both the benzene ring and the amide bond can profoundly influence the compound's interaction with its biological target.

The nature and position of substituents on the benzene ring play a pivotal role in modulating the electronic and steric properties of the molecule, thereby affecting its biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the molecule's binding affinity and efficacy.

Research on a series of 1,4-bis(arylsulfonamido)-benzene derivatives as inhibitors of the Keap1-Nrf2 protein-protein interaction provides valuable insights into these effects. nih.gov As shown in the table below, electron-donating groups such as methyl (-CH₃) and phenyl (-C₆H₅) at the para-position of the benzenesulfonyl moieties resulted in potent inhibitory activity. nih.gov In contrast, the introduction of electron-withdrawing groups like fluoro (-F) and trifluoromethyl (-CF₃) generally led to a decrease in potency. nih.gov

| Compound | Substituent (R) | IC₅₀ (µM) |

|---|---|---|

| 7p | 4-Methyl | 0.45 |

| 7q | 4-Phenyl | 0.75 |

| 7d | 4-Methoxy | 0.79 |

| 7t | 4-Bromo | 0.59 |

| 7r | 4-Fluoro | 2.37 |

| 7s | 4-Trifluoromethyl | 1.58 |

These findings highlight the sensitivity of the biological target to the electronic properties of the benzamide core, suggesting that electron-rich aromatic rings may be favored for optimal interaction.

The orientation of the carbonyl and N-H groups of the amide bond allows for the formation of crucial hydrogen bonds with amino acid residues in the active site of a protein. Disrupting this optimal conformation, for example, by introducing bulky substituents that cause steric hindrance, can lead to a loss of biological activity. Molecular modeling studies are often employed to predict the preferred conformation of the amide bond and to design analogues that maintain the optimal geometry for binding.

Role of the 4-Aminobutyl Moiety in Modulating Biological Activity

The 4-aminobutyl moiety serves as a flexible linker that positions the terminal amine for interaction with the biological target. Modifications to this chain, including its length and the nature of the terminal amine, are critical for fine-tuning the biological activity.

The length of the alkyl chain connecting the benzamide core to the terminal amine is a crucial factor in determining the biological activity of these compounds. The four-carbon chain of the aminobutyl group provides a specific degree of flexibility and distance, allowing the terminal amine to reach and interact with its target residue.

Studies on a series of N-alkylmorpholine derivatives have demonstrated the profound impact of alkyl chain length on antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). chemrxiv.org As detailed in the table below, compounds with alkyl chains ranging from dodecyl (C12) to hexadecyl (C16) exhibited the highest bactericidal effects, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 3.9 µg/mL. In contrast, compounds with shorter chains (less than five carbons) were inactive. chemrxiv.org

| Alkyl Chain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| C1 (Methyl) | >500 | >500 |

| C2 (Ethyl) | >500 | >500 |

| C3 (Propyl) | >500 | >500 |

| C4 (Butyl) | >500 | >500 |

| C5 (Pentyl) | 125 | 250 |

| C8 (Octyl) | 15.6 | 31.2 |

| C10 (Decyl) | 7.8 | 15.6 |

| C12 (Dodecyl) | 3.9 | 3.9 |

| C14 (Tetradecyl) | 3.9 | 3.9 |

| C16 (Hexadecyl) | 3.9 | 3.9 |

| C18 (Octadecyl) | 7.8 | 15.6 |

This clear structure-activity relationship underscores the importance of an optimal linker length for achieving potent biological activity.

The terminal amine of the 4-aminobutyl moiety is often a key interaction point with the biological target. Derivatization of this amine can significantly alter the binding affinity and selectivity of the compound.

In a study of substituted aminobutyl-benzamides as ligands for sigma (σ) receptors, modifications to the terminal amine portion had a dramatic effect on binding affinity. chemrxiv.org The parent compound, a 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide, showed high affinity for the σ₂ receptor. chemrxiv.org When the terminal tetrahydroisoquinoline ring was replaced with other cyclic amines, the binding affinities for both σ₁ and σ₂ receptors were altered, as shown in the table below. chemrxiv.org

| Compound | Terminal Amine Moiety | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) |

|---|---|---|---|

| 1 | 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | 12900 ± 1500 | 8.2 ± 0.5 |

| 2 | N-(3,4-dimethoxyphenethyl)amine | 1090 ± 100 | 2900 ± 200 |

| 3 | 5,6-dimethoxy-2,3-dihydro-1H-isoindole | 8960 ± 40 | 5.1 ± 0.3 |

| 4 | 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine | 583 ± 28 | 108 ± 5 |

| 5 | 6,7-dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine | 5073 ± 82 | 4140 ± 220 |

These results demonstrate that the structure and basicity of the terminal amine are critical for achieving high affinity and selectivity for the target receptor. Constraining the terminal amine within a specific ring system, such as the isoindole in compound 3, can enhance σ₂ affinity and selectivity. chemrxiv.org

Stereochemical Considerations in Structure-Activity Relationships

Stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are chiral environments, and they can interact differently with the various stereoisomers of a drug molecule. Enantiomers, which are non-superimposable mirror images of each other, often display different affinities for their biological targets, leading to variations in their therapeutic effects. In some cases, one enantiomer may be responsible for the desired therapeutic activity, while the other may be inactive or even contribute to adverse effects.

The influence of stereochemistry on the biological activity of benzamide derivatives has been observed in several studies. For instance, in a series of benzodioxane-benzamide derivatives investigated as FtsZ inhibitors, the stereochemistry of the linker between the benzamide and benzodioxane moieties was found to be a factor in their antibacterial activity. The synthesis and evaluation of different stereoisomers allowed researchers to identify the optimal spatial arrangement for interaction with the target protein.

Another example can be found in the development of chiral N-substituted-2-((2-oxopropyl)selanyl)benzamides, which were evaluated for their antioxidant and anticancer properties. The study revealed that the different enantiomers and diastereomers exhibited varying levels of activity. For example, the (R)-enantiomer of N-(1-hydroxy-2-butanyl)-2-((2-oxopropyl)selanyl)benzamide was found to be more potent against the MCF-7 breast cancer cell line compared to its (S)-enantiomer, as indicated by their IC50 values.

Table 1: Cytotoxic Activity of Chiral N-(1-hydroxy-2-butanyl)-2-((2-oxopropyl)selanyl)benzamide Enantiomers against the MCF-7 Cell Line.

| Compound | Enantiomer | IC50 (µM) |

| N-(1-hydroxy-2-butanyl)-2-((2-oxopropyl)selanyl)benzamide | (R)-(-)- | 35.7 ± 0.6 |

| N-(1-hydroxy-2-butanyl)-2-((2-oxopropyl)selanyl)benzamide | (S)-(+)- | > 100 |

Furthermore, the phenomenon of atropisomerism, which arises from restricted rotation around a single bond, can also lead to stereoisomers with distinct biological activities in benzamide derivatives. The enantioselective synthesis of atropisomeric benzamides has become an area of interest in medicinal chemistry, as it allows for the isolation and evaluation of individual atropisomers, which may have different pharmacological profiles.

In the context of the SAR of this compound analogues, the introduction of chiral centers could lead to the development of more potent and selective compounds. A chiral center could be introduced, for example, by modifying the aminobutyl chain or by substituting the benzamide ring with a chiral moiety. The subsequent separation and biological evaluation of the resulting stereoisomers would be a crucial step in elucidating the stereochemical requirements for optimal activity.

Computational Chemistry and Molecular Modeling Studies of N 4 Aminobutyl Benzamide

Theoretical Frameworks for Compound Analysis (e.g., Density Functional Theory)

Theoretical frameworks are crucial for understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a prominent quantum mechanical method used for this purpose. DFT calculations allow for the prediction of various molecular properties by solving the Schrödinger equation, approximating the electron density of the system.

For N-(4-Aminobutyl)benzamide, DFT can be employed to determine key characteristics. nih.gov Studies on benzamide (B126) derivatives often utilize DFT to calculate parameters that govern molecular interactions and reactivity. nih.gov For instance, a typical DFT analysis would involve geometry optimization to find the lowest energy conformation of the molecule. Following optimization, properties such as dipole moments, HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) energy gaps, and electrostatic potential maps can be calculated. nih.gov These calculations are often performed using specific basis sets, such as B3LYP/6-311++G**, which provides a good balance between accuracy and computational cost. The results from these theoretical analyses provide a fundamental understanding of the molecule's electronic structure and potential for intermolecular interactions. researchcommons.org

A benchmark study on newly designed benzamide derivatives illustrates the power of this approach. nih.gov Four novel ligands based on a benzamide unit were designed and their properties were computed using DFT. nih.gov This type of analysis helps in comparing the designed molecules with existing ones and predicting their potential biological activities. nih.gov

| Calculated Property | Significance | Example DFT Method |

| Geometry Optimization | Finds the most stable 3D structure of the molecule. | B3LYP/6-311++G** |

| Dipole Moment | Indicates the molecule's overall polarity, affecting solubility and binding. | DFT Calculations |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and electronic excitation properties. nih.gov | DFT Calculations |

| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.gov | DFT Calculations |

Molecular Docking Analyses of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug design for predicting the binding affinity and mode of action of a potential drug candidate like this compound.

Docking studies involving benzamide derivatives have been used to explore their potential as inhibitors for various protein targets, including tyrosine kinases and Rho-associated kinase-1 (ROCK1). nih.govnih.gov The process involves placing the ligand into the binding site of the protein and evaluating the fit using a scoring function, which estimates the binding energy. For example, studies on 4-(aminomethyl)benzamide (B1271630) derivatives as kinase inhibitors have used docking to understand how the flexible linker allows the molecule to fit into the active site, bypassing steric hindrances. nih.gov

A critical aspect of molecular docking is the detailed analysis of the binding site and the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Research on benzamide derivatives binding to various receptors has identified key interaction modes. For instance, in the binding of bitopic ligands to the D3 dopamine (B1211576) receptor, a benzamide moiety was found to interact with the orthosteric binding site (OBS) or a secondary binding site (SBS). mdpi.com A crucial hydrogen bond between the protonated nitrogen of the ligand and the carboxylate of residue ASP110 was identified as critical for high binding affinity. mdpi.com Similarly, in studies of kinase inhibitors, the benzamide portion of a ligand was observed to pack against a leucine (B10760876) residue (Leu-293) while its carbonyl group formed a hydrogen bond with an aspartate residue (Asp-381). nih.gov The aminobutyl portion of this compound provides a primary amine that can act as a hydrogen bond donor, and the benzamide's carbonyl oxygen can act as an acceptor, both of which are critical for specific receptor binding.

| Protein Target | Key Interacting Residues | Types of Interaction | Reference Compound |

| D3 Dopamine Receptor | ASP110 | Hydrogen Bonding | Bitopic Benzamide Ligand mdpi.com |

| Abl Tyrosine Kinase | Leu-293, Asp-381 | Hydrophobic Packing, Hydrogen Bonding | 4-(Aminomethyl)benzamide derivative nih.gov |

| Cereblon (CRBN) | N/A | Hydrogen Bonding, van der Waals | Phenyl Glutarimides nih.gov |

| σ2 Receptor | N/A | Conformational Constraint | Aminobutyl-benzamide derivative nih.gov |

The conformational flexibility of a ligand plays a significant role in its ability to bind to a target protein. This compound possesses considerable flexibility due to its aliphatic butyl chain. This flexibility allows the molecule to adopt various conformations to fit optimally within a binding pocket.

However, studies on related aminobutyl-benzamides have shown that conformational constraint can be crucial for high-affinity binding to specific targets. nih.gov For one σ2 receptor ligand, opening a constrained ring system led to a dramatic 1700-fold decrease in binding affinity, emphasizing the importance of a specific, rigid conformation for that target. nih.gov Conversely, for other targets, flexibility is an advantage. The design of conformationally flexible scaffolds has been a strategy to develop bitopic ligands that can bridge two different binding sites on a receptor. mdpi.com Computational methods can explore this flexibility by generating multiple conformers of the ligand before or during the docking process to identify the most favorable binding pose. acs.org

Molecular Dynamics Simulations and Conformational Landscape Mapping

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the stability of the binding pose, the flexibility of the complex, and the conformational landscape of the ligand. nih.gov

For a ligand like this compound, MD simulations can be used to validate docking results. By running simulations (e.g., for 100 nanoseconds) of the docked complex, researchers can assess whether the ligand remains stably bound in the predicted orientation or if it dissociates. nih.gov These simulations have been used to confirm the stability of benzamide derivatives in the binding pockets of targets like ROCK1. nih.gov Analysis of the MD trajectory can reveal key information such as Root Mean Square Deviation (RMSD) to measure structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the persistence of hydrogen bonds over time. nih.gov

Quantum Chemical Calculations (e.g., Frontier Molecular Orbitals, Electronic Properties)

Quantum chemical calculations, often performed using DFT, provide a detailed picture of a molecule's electronic properties, which are fundamental to its reactivity and interactions. Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO.

The HOMO-LUMO energy gap is a particularly important descriptor. nih.gov A small energy gap suggests that a molecule is more reactive and can be easily excited. For this compound, calculating this gap can help predict its chemical stability and potential to participate in charge-transfer interactions. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. nih.gov These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, predicting how the molecule will interact with other molecules or a protein's active site. nih.gov Studies on novel benzamide derivatives have used these calculations to predict properties like absorption spectra and dipole moments, guiding the design of molecules with desired electronic characteristics. nih.gov

| Quantum Chemical Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Predicts reactivity in oxidation reactions and interactions with electron-poor sites. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Predicts reactivity in reduction reactions and interactions with electron-rich sites. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. nih.gov | Indicates chemical reactivity, stability, and electronic excitation energy. nih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. nih.gov | Identifies sites for hydrogen bonding and electrostatic interactions with a receptor. nih.gov |

In Silico Screening and Rational Ligand Design Strategies

In silico screening involves using computational methods to search large libraries of virtual compounds to identify those most likely to bind to a specific biological target. This approach, combined with rational ligand design, accelerates the discovery of new lead compounds.

Benzamide derivatives have been subjects of such studies. For example, a combination of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, pharmacophore models, and molecular docking was used to screen for and identify novel benzamide-based inhibitors of ROCK1. nih.gov Rational design strategies often involve modifying a known scaffold, like this compound, to improve its properties. This can involve designing new linkers or adding functional groups to enhance binding affinity or selectivity. nih.gov The design of novel benzamide-based Cereblon (CRBN) binders is an example where new scaffolds were developed to improve stability and binding affinity over existing modulators. nih.govacs.org These computational strategies provide a powerful theoretical direction for the synthesis and development of new, more effective molecules based on the this compound structure. nih.gov

Biological Activities and Mechanisms of Action of N 4 Aminobutyl Benzamide Derivatives Preclinical Focus

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

N-(4-Aminobutyl)benzamide and its related derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological effects, including notable antimicrobial activities. nih.gov Research has highlighted the potential of benzamide (B126) derivatives as potent antibacterial and antifungal agents. sigmaaldrich.com The structural versatility of the benzamide scaffold allows for modifications that yield compounds effective against various microbial strains, including both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.govfrontiersin.org

For instance, studies on newly synthesized benzamide compounds have shown considerable efficacy against bacteria such as Bacillus subtilis and Escherichia coli. sigmaaldrich.com The antimicrobial potential also extends to carbazole derivatives incorporating a similar chemical backbone, which have demonstrated the ability to inhibit the growth of Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. frontiersin.org In the realm of antifungal research, a novel aminobenzamide derivative, Fusaribenzamide A, isolated from the endophytic fungus Fusarium sp., has shown significant activity against Candida albicans. acs.org This highlights that the aminobenzamide core is a promising framework for the development of new antimicrobial agents. acs.orgmedchemexpress.com

One of the key mechanisms through which certain benzamide derivatives are thought to exert their antimicrobial effect is through the inhibition of essential bacterial enzymes. A primary target is dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folate in bacteria. researchgate.netresearchgate.net Folate is a vital cofactor for the synthesis of nucleic acids (DNA and RNA), and its absence halts cellular division, leading to a bacteriostatic effect. researchgate.net

Antibacterial sulfonamides function as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA). researchgate.netresearchgate.netuni.lu This inhibition blocks the production of dihydropteroate, a precursor to folate. researchgate.net Researchers have leveraged this understanding to design and synthesize benzamide derivatives that incorporate sulfonamide groups. These hybrid molecules are developed with the aim of targeting the DHPS enzyme, thereby acting as effective antibacterial agents. nih.gov Structural and computational studies support an SN1 reaction mechanism for the enzyme, providing insights into how substrates and inhibitors bind to the active site, which can guide the design of new inhibitors to overcome bacterial resistance. researchgate.netuni.lu

The antimicrobial efficacy of this compound derivatives has been quantified through various in vitro assays, primarily determining the Minimum Inhibitory Concentration (MIC) and measuring the zone of inhibition. These assessments provide concrete data on the potency of these compounds against specific microbial pathogens.

For example, certain synthetic benzamide derivatives have demonstrated significant antibacterial activity. Compound 5a in one study showed excellent activity against B. subtilis and E. coli, with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nih.govsigmaaldrich.com Similarly, compounds 6b and 6c were effective against E. coli and B. subtilis with MIC values of 3.12 µg/mL and 6.25 µg/mL. nih.govsigmaaldrich.com Another study on amidoxime-based benzimidamide derivatives reported that compound 2b had a high activity against S. aureus, with a zone of inhibition of 40 mm, surpassing the standard antibiotic gentamicin. nih.gov

The antifungal properties have also been rigorously tested. Fusaribenzamide A displayed potent activity against the pathogenic yeast Candida albicans, with an MIC value of 11.9 µ g/disc , which was comparable to the standard antifungal drug nystatin (MIC 4.9 µ g/disc ). acs.org Fluorinated carbazole derivatives have also shown promise; at a concentration of 64 µg/mL, certain derivatives inhibited the growth of C. albicans and Aspergillus flavus by over 60%. frontiersin.org

| Compound Class | Compound Example | Microorganism | Efficacy Measurement | Result | Source |

|---|---|---|---|---|---|

| Benzamide Derivative | Compound 5a | E. coli | MIC | 3.12 µg/mL | nih.gov |

| Benzamide Derivative | Compound 5a | B. subtilis | MIC | 6.25 µg/mL | nih.gov |

| Amidoxime-based Benzimidamide | Compound 2b | S. aureus | Zone of Inhibition | 40 mm | nih.gov |

| Amidoxime-based Benzimidazole | Compound 2a | C. albicans | Zone of Inhibition | 42 mm | nih.gov |

| Aminobenzamide Derivative | Fusaribenzamide A | C. albicans | MIC | 11.9 µg/disc | acs.org |

| Fluorinated Carbazole Derivative | Compound 2 | C. albicans | Growth Inhibition | ~60% at 64 µg/mL | frontiersin.org |

| Fluorinated Carbazole Derivative | Compound 4 | S. aureus | Growth Inhibition | >60% at 16 µg/mL | frontiersin.org |

Anticancer Activities

Derivatives of this compound have been identified as a promising scaffold for the development of novel anticancer agents. researchgate.netnih.gov Their therapeutic potential stems from their ability to interact with and modulate the activity of various biological targets that are crucial for cancer cell proliferation, survival, and metastasis. Preclinical research has demonstrated that these compounds can inhibit key enzymes, interact with specific cellular receptors, and modulate critical signaling pathways involved in tumorigenesis. researchgate.net

A significant mechanism of the anticancer action of benzamide derivatives is the inhibition of specific enzymes that are overactive in cancer cells.

Tyrosine Kinases: Protein tyrosine kinases (TKs) are a large family of enzymes that play a central role in cellular signal transduction pathways regulating growth, differentiation, and survival. Their dysregulation is a common feature of many cancers. researchgate.net Novel compounds incorporating a 4-(aminomethyl)benzamide (B1271630) fragment have been designed as potent tyrosine kinase inhibitors (TKIs). researchgate.netnih.gov In vitro studies have shown that these derivatives can effectively inhibit a range of receptor tyrosine kinases, including EGFR, HER-2, KDR, and PDGFR. researchgate.netnih.gov For example, specific analogues demonstrated high potency against EGFR, with inhibitions of 91% and 92% at a concentration of 10 nM. nih.gov Other derivatives showed potent inhibitory activity against various kinases, with some exhibiting IC₅₀ values as low as 0.037 µM.

| Compound Series | Target Kinase | Result | Source |

|---|---|---|---|

| 4-(Arylaminomethyl)benzamides | EGFR | 91-92% inhibition at 10 nM | nih.gov |

| Substituted Benzamides | Tyrosine Kinase (general) | IC₅₀ = 0.037 µM |

Heparanase: Heparanase (HPSE) is an endo-β-D-glucuronidase that cleaves heparan sulfate chains, a key component of the extracellular matrix (ECM). Overexpression of heparanase is strongly associated with increased tumor growth, metastasis, and angiogenesis, making it an attractive target for cancer therapy. N-(4-{[4-(1H-Benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives have been identified as small-molecule inhibitors of heparanase. By inhibiting HPSE, these compounds can prevent the degradation of the ECM, thereby interfering with the processes of cell invasion and metastasis.

Beyond direct enzyme inhibition, this compound derivatives can exert their anticancer effects by modulating the function of key cellular receptors.

Estrogen Receptor Coregulators: Approximately 70-80% of breast cancers are estrogen receptor-alpha (ERα) positive. The interaction between ERα and its coregulator proteins is essential for its transcriptional activity, which drives tumor growth. Targeting this interaction presents a novel strategy to overcome resistance to traditional endocrine therapies. A class of compounds known as tris-benzamides, which includes derivatives featuring a 4-aminobutyl group, have been developed as estrogen receptor coregulator binding modulators (ERXs). These molecules disrupt the ERα-coregulator interaction, inhibit ERα-mediated transcriptional activity, and show potent antiproliferative effects in ERα-positive breast cancer cells both in vitro and in vivo. One such derivative, 18h , demonstrated a greater than 10-fold increase in binding affinity and cell growth inhibition potency compared to the parent compound.

Sigma Receptors: Sigma receptors, classified as sigma-1 and sigma-2 subtypes, are highly expressed in various types of tumor cells, including breast cancer, and are implicated in regulating cancer cell proliferation and survival. Benzamide derivatives have been developed as high-affinity ligands for these receptors. sigmaaldrich.com For example, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide was shown to bind with high affinity to sigma receptors expressed in MCF-7 breast cancer cells, with Kᵢ values of 4.6 nM. Scatchard analysis confirmed a high density of these receptors on the cancer cells (Bₘₐₓ = 4000 fmol/mg protein). This targeting of sigma receptors represents another viable mechanism through which benzamide derivatives can be developed for cancer diagnostics and therapy.

The interaction of this compound derivatives with their molecular targets (enzymes and receptors) triggers a cascade of downstream effects, leading to the modulation of critical cellular signaling pathways. These alterations ultimately result in the inhibition of cancer cell growth and survival.

Research on N-benzylbenzamide derivatives that act as tubulin polymerization inhibitors has shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells. Similarly, heparanase inhibitors have been found to block tumor growth by inhibiting the nuclear factor (NF)-κB signaling pathway, which is crucial for inflammation, cell survival, and proliferation. Furthermore, derivatives acting as estrogen receptor coregulator modulators interfere with the genomic actions of ERα, which include chromatin modification and remodeling, thereby altering gene expression programs that favor tumor growth. Other benzamide analogues designed as NAMPT inhibitors have been shown to profoundly deplete cellular NAD(H) and NADP(H) levels. This metabolic disruption leads to a strong, time-dependent increase in reactive oxygen species (ROS), ATP depletion, mitochondrial depolarization, and ultimately, cancer cell death.

Anti-inflammatory Properties

This compound derivatives have demonstrated notable anti-inflammatory effects in preclinical models, primarily through the modulation of key inflammatory pathways. Certain N-substituted benzamides and nicotinamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov The transcription factor NF-κB is a critical regulator of inflammatory responses, and its inhibition can lead to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α. nih.govnih.gov

For instance, the N-substituted benzamides metoclopramide (MCA) and 3-chloroprocainamide (3-CPA) have been observed to cause a dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α in mice. nih.gov Furthermore, MCA was found to inhibit NF-κB in Hela cells at concentrations of 100-200 microM. nih.gov This suggests that the anti-inflammatory action of these benzamides is mediated through the inhibition of gene transcription regulated by NF-κB, which in turn suppresses TNF-α production. nih.gov

Another mechanism underlying the anti-inflammatory properties of benzamide derivatives involves the inhibition of prostaglandin E2 (PGE2) synthesis. researchgate.net PGE2 is a key mediator of inflammation, and its production is catalyzed by cyclooxygenase (COX) enzymes. nih.govcpu.edu.cn A series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides were investigated for their anti-inflammatory activity in a carrageenan-induced paw edema model in mice. Several of these derivatives exhibited significantly higher anti-inflammatory activity compared to the reference drug indomethacin. researchgate.net Specifically, compounds 1e and 1h showed potent inhibition of PGE2 synthesis, with levels of 68.32 pg/mL and 54.15 pg/mL, respectively, which were significantly different from the placebo group. researchgate.net

| Compound Class | Mechanism of Action | Key Findings | Model System |

|---|---|---|---|

| N-substituted benzamides (Metoclopramide, 3-Chloroprocainamide) | Inhibition of NF-κB and TNF-α production | Dose-dependent inhibition of LPS-induced TNF-α. nih.gov | Mouse models, Hela cells nih.gov |

| N-phenylcarbamothioylbenzamides (e.g., 1e, 1h) | Inhibition of Prostaglandin E2 (PGE2) synthesis | Significant reduction in PGE2 levels and higher anti-inflammatory activity than indomethacin. researchgate.net | Carrageenan-induced paw edema in mice researchgate.net |

Antiviral Activities (e.g., Filovirus Entry Inhibition)

A significant area of research for this compound derivatives has been their potent antiviral activity, particularly as entry inhibitors of filoviruses such as Ebola (EBOV) and Marburg (MARV) viruses. nih.govresearchgate.net These viruses are responsible for severe and often fatal hemorrhagic fevers, making the development of effective antiviral therapies a global health priority.

Researchers have identified 4-(aminomethyl)benzamides as a promising class of small molecules that can block the entry of these viruses into host cells. nih.govcdc.gov A high-throughput screening of a small molecule library led to the discovery of a hit compound, designated CBS1118 , which demonstrated broad-spectrum anti-filoviral activity with 50% effective concentration (EC50) values of less than 10 μM for both EBOV and MARV. nih.govresearchgate.net

Subsequent structural optimization of this initial hit has led to the development of more potent inhibitors. researchgate.netnih.gov For example, hit-to-lead optimization efforts resulted in an early lead compound, N-(4-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)phenyl)-4-(morpholinomethyl)benzamide (1) , which showed significantly improved potency against EBOV (EC50 = 0.22 μM) and MARV (EC50 = 5.28 μM) with low cytotoxicity. researchgate.netnih.gov Further studies identified compounds 20, 23, 32, 33, and 35 as superior inhibitors of both Ebola (Mayinga strain) and Marburg (Angola strain) viruses. nih.gov The mechanism of action for these compounds is believed to be the inhibition of viral entry at the level of the Niemann-Pick C1 (NPC1) protein, a crucial host factor for filovirus entry. researchgate.net

| Compound | Virus | EC50 (μM) | Assay System |

|---|---|---|---|

| CBS1118 | EBOV & MARV | <10 | Wild-type virus in Vero cells nih.gov |

| Compound 1 | EBOV | 0.22 | Pseudoviral assay nih.gov |

| Compound 1 | MARV | 5.28 | Pseudoviral assay nih.gov |

| Compound 25a | EBOV | 0.64 | Cell-based assay researchgate.net |

| Compound 26a | EBOV | 0.93 | Cell-based assay researchgate.net |

| Compound 28 | EBOV | 0.05 | Pseudotyped virus system researchgate.net |

Central Nervous System (CNS) Related Activities

Derivatives of this compound have been extensively studied as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govrjpbcs.com These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Several series of benzamide derivatives have shown potent inhibitory activity against both enzymes. For example, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated for their anti-AChE activity. mui.ac.irnih.gov Compound 5d , which has a fluorine atom at the ortho position, was identified as the most active in this series, with a 50% inhibitory concentration (IC50) of 13 ± 2.1 nM, demonstrating superior activity to the reference drug donepezil (IC50 = 0.6 ± 0.05 µM). mui.ac.irnih.gov

Other studies have focused on developing selective BChE inhibitors. A series of N-benzyl benzamide derivatives were reported as selective sub-nanomolar inhibitors of BChE. nih.govacs.orgacs.org These compounds, including S11-1014 and S11-1033 , inhibited BChE with IC50 values ranging from picomolar to nanomolar. nih.govacs.org The high selectivity for BChE over AChE is a desirable characteristic, as BChE activity increases in the later stages of Alzheimer's disease.

Additionally, halogenated 2-hydroxy-N-phenylbenzamides have been shown to moderately inhibit AChE, with IC50 values between 33.1 and 85.8 µM, and to a lesser extent BChE (IC50 values of 53.5–228.4 µM). nih.gov Some of these derivatives were comparable or superior to the established drug rivastigmine. nih.gov

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference Drug (IC50) |

|---|---|---|---|

| Compound 5d (N-(2-(piperidine-1-yl)ethyl)benzamide derivative) | AChE | 13 ± 2.1 nM mui.ac.irnih.gov | Donepezil (0.6 ± 0.05 µM) mui.ac.irnih.gov |

| Compound 4g (4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamide) | AChE | 1.1 ± 0.25 µM nih.gov | Donepezil (0.41 ± 0.12 µM) nih.gov |

| N-benzyl benzamide derivatives (e.g., S11-1014, S11-1033) | BChE | Picomolar to nanomolar range nih.govacs.org | Not specified |

| 2-Hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 µM nih.gov | Rivastigmine (comparable/superior) nih.gov |

| 2-Hydroxy-N-phenylbenzamides | BChE | 53.5 - 228.4 µM nih.gov | Not specified |

Benzamide derivatives have been identified as potent modulators of serotonin receptors, particularly the 5-HT4 receptor subtype. nih.govnih.gov Agonism at the 5-HT4 receptor is known to enhance gastrointestinal motility, making these compounds potential therapeutic agents for disorders like gastroparesis and constipation. nih.govresearchgate.net

A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives have been synthesized and evaluated for their 5-HT4 receptor agonist activity. nih.gov Their efficacy was assessed by their ability to induce contraction in the isolated guinea-pig ascending colon. nih.govresearchgate.net One such compound, 4-amino-5-chloro-2-methoxy-N-[1-[5-(1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide (1a, Y-34959) , demonstrated a favorable pharmacological profile for promoting gastrointestinal motility. nih.gov

Further modifications of this chemical scaffold have been explored to improve properties such as oral bioavailability while retaining high affinity for the 5-HT4 receptor. nih.govnih.gov For example, derivatives with an ether or sulfide moiety in the side-chain at the 1-position of the piperidine ring, such as the phenylthio derivative 41c and the benzylthio derivative 44 , were found to be selective 5-HT4 receptor agonists with effects on defecation similar to the parent compound. nih.gov

The benzamide chemical structure is a well-established scaffold for dopamine (B1211576) D2 receptor antagonists, which are used in the treatment of various psychiatric disorders. nih.govresearchgate.net These compounds exhibit high affinity for the D2 receptor and can modulate dopaminergic neurotransmission. nih.govumich.edu

The benzamide neuroleptic YM-09151-2 has been shown to be a potent and selective ligand for the dopamine D2 receptor, with a dissociation constant (KD) of 57 pmol/l. researchgate.net The binding of this compound to D2 receptors is stereoselective and follows the expected pharmacological profile, with dopamine agonists and antagonists competing for the binding site in a predictable manner. researchgate.net

Research has also focused on achieving selectivity for the D3 receptor over the D2 receptor, which could offer therapeutic advantages. researchgate.net While many antipsychotics show similar affinity for both D2 and D3 receptors, certain compounds have been developed with a preference for the D3 subtype. researchgate.net For example, the compound BP 897 displays a high affinity for the D3 receptor (Ki = 0.92 nM) and a 70-fold lower affinity for the D2 receptor (Ki = 61 nM). researchgate.net The study of how different substitutions on the benzamide scaffold influence affinity and selectivity for dopamine receptor subtypes remains an active area of research. nih.gov

Other Biological Activities (e.g., Antioxidant Potential)

In addition to the activities mentioned above, certain this compound derivatives have been investigated for their antioxidant properties. Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with the ability to scavenge free radicals are of significant interest.

A study on a range of N-arylbenzamides with varying numbers of methoxy (B1213986) and hydroxy groups, and bearing either amino or amino-protonated moieties, evaluated their antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. nih.govresearchgate.netnih.gov The results indicated that most of these systems exhibited improved antioxidant properties relative to the reference compound butylated hydroxytoluene (BHT). nih.gov

The most promising antioxidant potential was observed in the trihydroxy derivative 26 . nih.gov Computational analysis revealed that the introduction of hydroxy groups enhances the antioxidant features of the benzamide scaffold. nih.gov This enhanced reactivity is attributed to the stabilizing hydrogen bonding between the phenoxyl radical formed upon oxidation and the adjacent hydroxy groups. nih.gov

Investigation of Biological Targets and Associated Pathways of this compound Derivatives (Preclinical Focus)

Preclinical research has identified a diverse range of biological targets and cellular pathways modulated by derivatives of this compound. These investigations have primarily centered on their potential applications in oncology, neurodegenerative diseases, infectious diseases, and gastrointestinal disorders. The following sections detail the key molecular targets and the mechanisms through which these compounds exert their effects.

Sigma Receptor Modulation

A notable area of investigation for this compound derivatives has been their interaction with sigma (σ) receptors, specifically the σ1 and σ2 subtypes. One study synthesized and evaluated a series of substituted aminobutyl-benzamides for their binding affinity and selectivity. A particularly potent and selective σ2 receptor ligand identified was 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide. nih.gov Further modifications to the amine portion of these molecules revealed that the size and position of the nitrogen within a constrained ring structure are crucial for high affinity and selectivity for the σ2 receptor. nih.gov

Enzyme Inhibition

Tyrosine Kinase Inhibition:

Derivatives of 4-(Arylaminomethyl)benzamide have been designed and evaluated as potential tyrosine kinase inhibitors for cancer therapy. nih.gov A number of these compounds demonstrated potent inhibitory activity against a panel of receptor tyrosine kinases, including EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRα, and PDGFRβ. nih.gov Docking studies suggested that the 4-(aminomethyl)benzamide linker allows these molecules to fit into the allosteric and adenine pockets of the kinase active site, contributing to their high inhibitory activity. nih.gov

Tubulin Polymerization Inhibition:

A series of novel N-benzylbenzamide derivatives have been identified as inhibitors of tubulin polymerization, a key process in cell division, making them attractive as potential anticancer agents. nih.gov One compound, 20b, exhibited significant antiproliferative activities against several cancer cell lines with IC50 values in the nanomolar range. nih.gov Mechanistic studies confirmed that this compound binds to the colchicine binding site on tubulin, leading to potent anti-vascular effects. nih.gov

Cholinesterase and β-Secretase Inhibition:

In the context of Alzheimer's disease, novel benzamide derivatives have been synthesized and investigated as inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the disease's pathology. mdpi.com N,N′-(1,4-phenylene)bis(3-methoxybenzamide) emerged as a particularly potent inhibitor of both enzymes, with an IC50 value of 0.056 µM for AChE and 9.01 µM for BACE1. mdpi.com Molecular modeling suggests that these compounds may inhibit enzyme function by increasing stiffness and reducing the flexibility of the enzyme structure. mdpi.com

Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Key Compound | Inhibitory Activity (IC50) | Therapeutic Area |

|---|---|---|---|---|

| N-benzylbenzamides | Tubulin Polymerization | Compound 20b | 12 - 27 nM | Oncology |

| Benzamides | Acetylcholinesterase (AChE) | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 0.056 µM | Neurodegenerative Disease |

| Benzamides | β-secretase (BACE1) | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 9.01 µM | Neurodegenerative Disease |

G-Protein Coupled Receptor (GPCR) Agonism

Serotonin 5-HT4 Receptor Agonism:

Certain benzamide derivatives have been evaluated as selective agonists for the serotonin 5-HT4 receptor, a target for prokinetic agents used to treat gastrointestinal motility disorders. nih.gov Modifications to the core structure of 4-amino-5-chloro-2-methoxy-N-[1-(6-oxo-6-phenylhexyl)piperidin-4ylmethyl]benzamide led to the identification of derivatives with high affinity for the 5-HT4 receptor. nih.gov Specifically, phenylthio and benzylthio derivatives were found to be selective 5-HT4 receptor agonists with effects on defecation comparable to the parent compound. nih.gov Another study on 4-methylpiperidinyl benzamide derivatives identified a compound (28b) with a potent 5-HT4 receptor-binding affinity (IC50 = 0.067 μM) that also demonstrated prokinetic effects in vivo.

Ion Channel Modulation

Neuronal Nicotinic Receptor (nAChR) Modulation:

Benzamide analogs have been identified as a novel class of negative allosteric modulators of human neuronal nicotinic receptors (nAChRs). The lead molecule, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, was found to inhibit nAChR activity with an IC50 value of 6.0 μM on human α4β2 nAChRs. researchgate.net Structure-activity relationship studies of twenty-six analogs provided insights into the chemical properties required for their inhibitory activity on nAChRs. researchgate.net

Cellular Signaling Pathway Modulation

Hedgehog Signaling Pathway Inhibition:

A novel series of N-(2-pyrimidinylamino) benzamide derivatives were designed as inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in several cancers. nih.govresearchgate.net Many of these compounds showed significant inhibitory effects on this pathway, with some being more potent than the known inhibitor vismodegib. nih.gov

Hypoxia-Inducible Factor 1 (HIF-1) Pathway Activation:

In contrast to inhibitory roles, some N-(piperidin-4-yl)benzamide derivatives have been found to activate the hypoxia-inducible factor 1 (HIF-1) pathway. nih.gov Two compounds, 10b and 10j, induced the expression of HIF-1α protein and its downstream target gene p21. nih.gov This led to the upregulation of cleaved caspase-3, ultimately promoting apoptosis in tumor cells. nih.gov

Modulation of Cellular Pathways by this compound Derivatives

| Derivative Class | Target Pathway | Effect | Key Findings | Therapeutic Area |

|---|---|---|---|---|

| N-(2-pyrimidinylamino) benzamides | Hedgehog Signaling Pathway | Inhibition | More potent than vismodegib in some cases. | Oncology |

| N-(piperidin-4-yl)benzamides | Hypoxia-Inducible Factor 1 (HIF-1) Pathway | Activation | Induced HIF-1α expression and promoted apoptosis. | Oncology |

Antiviral Activity

Inhibition of Filovirus Entry:

A series of 4-(aminomethyl)benzamides have been discovered as potent small molecule inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry into host cells. nih.gov One hit compound, CBS1118, showed EC50 values of less than 10 μM for both viruses, indicating broad-spectrum anti-filoviral activity. nih.gov Further optimization of this series led to the identification of compounds with superior inhibitory activity against infectious EBOV and MARV. nih.gov

Preclinical Evaluation Methodologies for N 4 Aminobutyl Benzamide and Analogues in Vitro and in Vivo, Non Human

In Vitro Assay Systems

In vitro assays are fundamental to the early stages of drug discovery and development, offering a high-throughput and cost-effective means to screen compounds, identify biological targets, and investigate molecular mechanisms. These systems utilize purified enzymes, receptors, and cultured non-human cell lines to predict a compound's potential pharmacological effects.

Enzyme Inhibition Assays

Enzyme inhibition assays are a cornerstone of in vitro pharmacology, used to determine a compound's ability to modulate the activity of specific enzymes. For analogues of N-(4-Aminobutyl)benzamide, these assays have been instrumental in identifying potential therapeutic applications, such as in cancer and neurodegenerative diseases.

A key target for benzamide (B126) derivatives has been Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair. nih.gov Inhibition of PARP-1 is a promising strategy in cancer therapy. The inhibitory activity of novel benzamide derivatives has been evaluated using enzymatic assays that measure the reduction in PARP-1 activity. For instance, compound 13f , a benzamide derivative, demonstrated potent PARP-1 inhibition with an IC50 value of 0.25 nM. nih.gov

Another area of investigation for benzamide analogues is the inhibition of cholinesterases, such as butyrylcholinesterase (BChE), which is relevant to the treatment of Alzheimer's disease. nih.gov N-benzyl benzamide derivatives have been identified as selective and potent inhibitors of BChE, with IC50 values ranging from picomolar to nanomolar. nih.gov The inhibitory activity can be confirmed using methods like the surface plasmon resonance assay, which directly measures the binding of the compound to the enzyme. nih.gov

Furthermore, benzamide derivatives have been assessed for their potential to inhibit other enzymes, including α-glucosidase and α-amylase for antidiabetic applications, and human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), which are involved in purinergic signaling. tandfonline.comnih.gov

Table 1: Enzyme Inhibitory Activity of Selected this compound Analogues

| Compound | Target Enzyme | IC50 Value | Therapeutic Area |

|---|---|---|---|

| 13f | PARP-1 | 0.25 nM nih.gov | Cancer |

| S11-1014 | Butyrylcholinesterase (BChE) | Sub-nanomolar nih.gov | Alzheimer's Disease |

| S11-1033 | Butyrylcholinesterase (BChE) | Sub-nanomolar nih.gov | Alzheimer's Disease |

| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-glucosidase | 10.13 µM tandfonline.com | Diabetes |

| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-amylase | 1.52 µM tandfonline.com | Diabetes |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 µM nih.gov | Various |

Receptor Binding Assays

Receptor binding assays are employed to evaluate the affinity and selectivity of a compound for specific receptors. These assays typically use radiolabeled ligands that bind to the receptor of interest. The ability of a test compound, such as an analogue of this compound, to displace the radioligand is measured, providing information about its binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value.

Substituted benzamides have been extensively studied for their interaction with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, which are important targets for antipsychotic medications. nih.govnih.gov Competition binding experiments using radioligands like [¹²⁵I]IABN are performed on membranes from cells expressing these receptors to determine the binding affinities of new compounds. acs.org

Sigma receptors, particularly the sigma-1 subtype, are another target of interest for benzamide derivatives due to their potential role in neurodegenerative diseases and brain ischemia. mdpi.commdpi.com Radioligand binding assays are used to determine the affinity (Ki) and selectivity of novel benzamide compounds for sigma-1 and sigma-2 receptors. mdpi.commdpi.com For example, a novel benzamide derivative, compound 2 , was found to have a high affinity for the sigma-1 receptor with a Ki of 0.6 nM and excellent selectivity over the sigma-2 receptor. mdpi.com

Opioid receptors are also a focus for some benzamide analogues. A novel class of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide analogues has been evaluated for their affinity and selectivity for delta, mu, and kappa opioid receptors. nih.gov Compound 6a in this series showed a high affinity for the delta opioid receptor with an IC50 of 0.87 nM and very high selectivity over mu and kappa receptors. nih.gov

Table 2: Receptor Binding Affinity of Selected this compound Analogues

| Compound | Target Receptor | Binding Affinity (Ki or IC50) |

|---|---|---|

| Compound 2 | Sigma-1 | Ki = 0.6 nM mdpi.com |

| Compound 3 | Sigma-1 | Ki = 1.7 nM mdpi.com |

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) | Delta Opioid | IC50 = 0.87 nM nih.gov |

| Substituted Benzamides (General) | Dopamine D2/D3 | Varies |

Cell-Based Assays for Mechanistic and Efficacy Studies (non-human cell lines)

Cell-based assays provide a more complex biological system than isolated enzymes or receptors, allowing for the investigation of a compound's effects on cellular processes such as proliferation, survival, and signaling pathways. These assays are crucial for understanding the mechanism of action and assessing the potential efficacy of this compound and its analogues.

For anticancer research, a variety of human cancer cell lines are used to evaluate the antiproliferative activity of benzamide derivatives. nih.govresearchgate.net The MTT assay is a common method used to determine the cytotoxic effects of compounds on cell lines such as HCT116 (colorectal cancer), DLD-1 (colorectal cancer), SW480 (colorectal cancer), MCF-7 (breast cancer), MDA-MB-231 (breast cancer), K562 (leukemia), and A549 (lung cancer). nih.govresearchgate.net For example, the benzamide derivative 13f exhibited potent anticancer activity against HCT116 and DLD-1 cells with IC50 values of 0.30 µM and 2.83 µM, respectively. nih.gov

Beyond cytotoxicity, cell-based assays can elucidate the underlying mechanisms of action. These can include:

Colony formation assays: To assess the long-term proliferative capacity of cancer cells after treatment.

Migration assays: To evaluate the effect of a compound on the ability of cancer cells to move, which is relevant to metastasis.

Cell cycle analysis: To determine if a compound arrests cell division at a particular phase (e.g., G2/M phase).

Apoptosis assays: To investigate if a compound induces programmed cell death.

Western blotting: To measure changes in the levels of specific proteins involved in signaling pathways.

In the context of neuroprotection, cell-based models of oxidative damage are used to verify the neuroprotective effects of benzamide derivatives. nih.gov For compounds targeting specific receptors, functional assays in cell lines expressing these receptors are conducted. For instance, the agonist activity of sigma-1 receptor ligands can be confirmed by measuring the dissociation of the S1R-BiP complex in CHO cells. mdpi.com

Table 3: Antiproliferative Activity of Benzamide Analogue 13f in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value |

|---|---|---|

| HCT116 | Colorectal Cancer | 0.30 µM nih.gov |

In Vivo Animal Models (Non-Human)

Pharmacological Effect Studies in Animal Models

These studies aim to confirm and characterize the pharmacological effects of a compound that were predicted by in vitro assays. For benzamide analogues with potential central nervous system (CNS) activity, rodent models are commonly used.

For example, the anticonvulsant properties of 4-amino-N-(alpha-methylbenzyl)benzamide, an analogue of this compound, were evaluated in mice. nih.gov Standard anticonvulsant tests were employed, including:

Maximal Electric Shock (MES) Test: This test assesses a compound's ability to prevent the spread of seizures.

Threshold tests using convulsant agents: This involves administering agents like pentylenetetrazol, picrotoxin, or bicuculline to induce seizures and evaluating the compound's ability to protect against them. nih.gov

The results of these studies help to build a profile of the compound's activity and compare it to existing drugs. For instance, the anticonvulsant profile of 4-amino-N-(alpha-methylbenzyl)benzamide was found to be most similar to that of phenobarbital. nih.gov

Efficacy Assessment in Preclinical Disease Models

Efficacy studies are designed to determine if a compound has a beneficial effect in an animal model that mimics a human disease. The choice of model is critical and depends on the therapeutic area for which the compound is being developed.

For potential anticancer agents, xenograft models are often used, where human cancer cells are implanted into immunocompromised mice. The ability of the benzamide derivative to inhibit tumor growth is then monitored over time. Another model is the use of homografts, such as the mice S180 homograft model, to assess antitumor activity.

In the field of neurodegenerative diseases, animal models that replicate aspects of the condition are utilized. For Alzheimer's disease, a model of cognitive impairment can be induced in mice by administering amyloid-beta peptides (Aβ₁₋₄₂). nih.gov The therapeutic effect of N-benzyl benzamide derivatives has been demonstrated in such models, showing an improvement in cognitive dysfunction. nih.gov

For anticonvulsant efficacy, the seizure models described in the previous section (e.g., MES test) serve as preclinical disease models. nih.gov The effectiveness of the compound is quantified, and a protective index (the ratio between the dose causing neurological impairment and the dose providing anticonvulsant efficacy) can be calculated to assess its therapeutic window. nih.gov

The in vivo efficacy of benzamide riboside, a synthetic C-nucleoside, has been demonstrated in cancer chemotherapy models, where it acts as a potent growth inhibitor of cancer cells. nih.gov

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-amino-N-(alpha-methylbenzyl)benzamide |

| N-benzyl benzamide |

| Benzamide riboside |

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide |

| Pentylenetetrazol |

| Picrotoxin |

| Bicuculline |

| Phenobarbital |

Translational Research Considerations in Preclinical Development

The successful translation of a preclinical candidate like this compound and its analogues from laboratory research to clinical application is a complex process fraught with challenges. It requires a strategic approach to preclinical evaluation that goes beyond simple efficacy and safety assessments in animal models. This section will delve into the critical translational research considerations that must be integrated into the preclinical development of this compound and related compounds, focusing on the selection of appropriate preclinical models, the importance of establishing a strong in vitro-in vivo correlation (IVIVC), and the development of a robust biomarker strategy.

A significant hurdle in drug development is that promising results observed in preclinical studies often fail to translate into clinical efficacy. This can be attributed to a variety of factors, including differences in pharmacology and physiology between animal models and humans, as well as the inherent limitations of in vitro assays to predict in vivo outcomes. Therefore, a well-designed preclinical program for this compound and its analogues must proactively address these potential disconnects to increase the probability of success in human trials.

Key to this is the early and continuous consideration of the clinical context. This involves not only selecting preclinical models that most accurately recapitulate the human disease state but also identifying and validating biomarkers that can be used to monitor biological activity and therapeutic response in both preclinical and clinical settings. Furthermore, establishing a quantitative relationship between in vitro properties, such as dissolution rate, and in vivo pharmacokinetic data is crucial for optimizing formulation development and setting meaningful product specifications.

Selection of Appropriate Preclinical Models

The predictive value of any preclinical study is heavily dependent on the choice of the experimental model. For this compound and its analogues, this involves selecting both in vitro and in vivo systems that are most relevant to the intended clinical indication.

In Vitro Models:

Initial screening and characterization of this compound analogues are typically performed using a variety of in vitro assays. These may include target-based assays to determine the compound's affinity and selectivity for its molecular target, as well as cell-based assays to assess its functional activity in a more biologically relevant context. For instance, in the development of benzamide derivatives as PARP-1 inhibitors, a key therapeutic target in cancer, in vitro antiproliferative activities were screened against various human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of a Lead Benzamide Derivative (Compound 13f) nih.gov

| Cell Line | Type | IC₅₀ (μM) |

| HCT116 | Human colorectal cancer | 0.30 |

| DLD-1 | Human colorectal cancer | 2.83 |

| SW480 | Human colorectal cancer | >50 |

| NCM460 | Human normal colonic epithelial | >50 |

This data demonstrates the compound's potent and selective activity against specific cancer cell lines, providing a strong rationale for further development. nih.gov

In Vivo Models: